6-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione
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Overview
Description
6-(3,4-DIMETHOXYPHENYL)-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDINE-2,4-DIONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolopyrimidine core, which is a fused bicyclic structure, and is substituted with methoxyphenyl groups, enhancing its chemical reactivity and potential biological activity.
Preparation Methods
The synthesis of 6-(3,4-DIMETHOXYPHENYL)-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolopyrimidine core, followed by the introduction of methoxyphenyl groups through electrophilic aromatic substitution reactions. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where methoxy groups can be replaced with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
6-(3,4-DIMETHOXYPHENYL)-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDINE-2,4-DIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Its potential biological activity is being explored for the development of new pharmaceuticals, particularly in the field of oncology.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(3,4-DIMETHOXYPHENYL)-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl groups enhance its binding affinity to these targets, leading to modulation of biological pathways. The compound may inhibit or activate certain enzymes, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Compared to other pyrrolopyrimidine derivatives, 6-(3,4-DIMETHOXYPHENYL)-5-(4-METHOXYPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDINE-2,4-DIONE stands out due to its unique substitution pattern and enhanced reactivity. Similar compounds include:
- N-(2-(3,4-DIMETHOXYPHENYL)ETHYL)-2-METHYL-6-PHENYLTHIENO(2,3-D)PYRIMIDIN-4-AMINE
- 2,6-DIETHYL-4-METHYLBENZONITRILE
These compounds share structural similarities but differ in their specific substituents and resulting chemical properties, making each unique in its applications and reactivity.
Properties
Molecular Formula |
C23H23N3O5 |
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Molecular Weight |
421.4 g/mol |
IUPAC Name |
6-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1,3-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C23H23N3O5/c1-25-21-19(22(27)26(2)23(25)28)18(13-6-9-15(29-3)10-7-13)20(24-21)14-8-11-16(30-4)17(12-14)31-5/h6-12,24H,1-5H3 |
InChI Key |
WHCVKIPFQFCWIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=C(N2)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)OC)C(=O)N(C1=O)C |
Origin of Product |
United States |
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